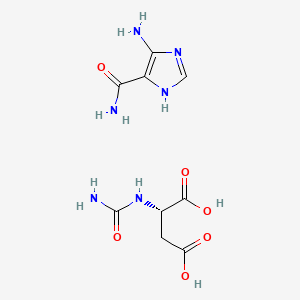
Carbaica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbaica, also known as this compound, is a useful research compound. Its molecular formula is C9H14N6O6 and its molecular weight is 302.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Catalysis
Carbaica plays a crucial role in transition metal catalysis. Its strong electron-donating properties enhance the reactivity of metal centers, making it an effective catalyst for various reactions:
- Cross-Coupling Reactions : this compound has been successfully employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for organic synthesis.
- C-H Activation : The compound has shown promise in C-H activation processes, which are vital for the functionalization of hydrocarbons and the development of complex organic molecules.
Table 1: Catalytic Applications of this compound
| Reaction Type | Metal Used | Application Area |
|---|---|---|
| Cross-Coupling | Palladium | Organic Synthesis |
| C-H Activation | Rhodium | Functionalization of Hydrocarbons |
| Olefin Metathesis | Molybdenum | Polymerization Processes |
Applications in Materials Science
In materials science, this compound's ability to stabilize metal nanoparticles has led to innovative applications:
- Nanoparticle Synthesis : this compound-stabilized metal nanoparticles exhibit enhanced catalytic properties and stability, making them suitable for various industrial applications.
- Conductive Polymers : The incorporation of this compound into polymer matrices has resulted in conductive materials with potential uses in electronic devices.
Table 2: Material Science Applications of this compound
| Application Type | Description | Potential Uses |
|---|---|---|
| Nanoparticle Stabilization | Stabilizes metal nanoparticles | Catalysis, Sensors |
| Conductive Polymers | Enhances electrical conductivity | Electronics, Batteries |
Applications in Medicinal Chemistry
This compound's unique properties have also been explored in medicinal chemistry:
- Drug Development : Research indicates that this compound derivatives can serve as potential drug candidates due to their ability to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies suggest that certain this compound complexes exhibit anticancer properties by inducing apoptosis in cancer cells.
Case Study: Anticancer Activity of this compound Derivatives
A study conducted on various this compound derivatives demonstrated their effectiveness against specific cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through various mechanisms, including oxidative stress and modulation of signaling pathways.
Propiedades
Número CAS |
34879-34-0 |
|---|---|
Fórmula molecular |
C9H14N6O6 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
4-amino-1H-imidazole-5-carboxamide;(2S)-2-(carbamoylamino)butanedioic acid |
InChI |
InChI=1S/C5H8N2O5.C4H6N4O/c6-5(12)7-2(4(10)11)1-3(8)9;5-3-2(4(6)9)7-1-8-3/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12);1H,5H2,(H2,6,9)(H,7,8)/t2-;/m0./s1 |
Clave InChI |
JGRWIMRUWDIMOX-DKWTVANSSA-N |
SMILES |
C1=NC(=C(N1)C(=O)N)N.C(C(C(=O)O)NC(=O)N)C(=O)O |
SMILES isomérico |
C1=NC(=C(N1)C(=O)N)N.C([C@@H](C(=O)O)NC(=O)N)C(=O)O |
SMILES canónico |
C1=NC(=C(N1)C(=O)N)N.C(C(C(=O)O)NC(=O)N)C(=O)O |
Sinónimos |
5(4)-amino-4(5)-imidazolecarboxamide ureidosuccinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















